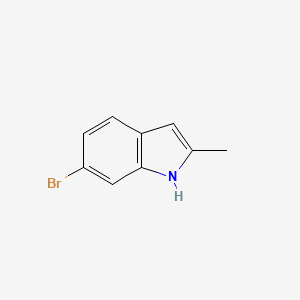

6-Bromo-2-methyl-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDPLQDPOIVTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297300 | |

| Record name | 6-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-19-1 | |

| Record name | 6-Bromo-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6127-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methyl-1H-indole: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-Bromo-2-methyl-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a substituted indole derivative with a bromine atom at the 6-position and a methyl group at the 2-position of the indole ring. While specific experimental data for some of its physical properties are not widely reported in publicly available literature, its fundamental chemical characteristics can be summarized.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Physical State | Solid (inferred from related compounds) | N/A |

| Melting Point | Not reported. For comparison, the melting point of 6-Chloro-3-methyl-1H-indole is 115-116 °C. | N/A |

| Boiling Point | Not reported. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | N/A |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for indole synthesis, with the Fischer indole synthesis being a prominent and versatile approach.[2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

A plausible synthetic route to this compound via the Fischer indole synthesis is outlined below. This protocol is a general representation and may require optimization for specific laboratory conditions.

Reactants:

-

(4-Bromophenyl)hydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

Hydrazone Formation: (4-Bromophenyl)hydrazine hydrochloride is reacted with acetone in a suitable solvent, such as ethanol, often in the presence of a mild base to neutralize the hydrochloride salt, to form the corresponding hydrazone.

-

Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This is typically achieved by heating the hydrazone with an acid catalyst like polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically performed using column chromatography on silica gel to yield the pure this compound.

The reactivity of this compound is characteristic of the indole scaffold. The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position. The bromine atom at the C6 position can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a versatile handle for further functionalization and the synthesis of more complex molecules.

Fischer Indole Synthesis Workflow

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the N-H proton (which may be broad), and a singlet for the methyl group at the C2 position. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the methyl carbon, will have characteristic chemical shifts.

-

FT-IR: The infrared spectrum will likely exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations are also expected in their typical regions.

Potential Biological Activity and Drug Development Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and neuroprotective effects. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties.

Anticancer Potential

Numerous indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. While no specific studies on the anticancer activity of this compound have been identified, its structural similarity to other biologically active indoles suggests it could be a candidate for such investigations.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold can serve as a template for the design of kinase inhibitors. An experimental workflow to assess the kinase inhibitory potential of this compound is presented below.

Kinase Inhibition Assay Workflow

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Some indole derivatives have been shown to modulate this pathway. An experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway is outlined below.

NF-κB Signaling Pathway Assay

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While specific experimental data for this compound are limited in the public domain, its synthesis is accessible through established methods, and its structure suggests the potential for interesting biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development. This technical guide provides a foundational framework to support such endeavors.

References

The Biological Profile of 6-Bromo-2-methyl-1H-indole: A Predictive Analysis Based on Related Brominated Indole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide explores the potential biological activities of the novel compound 6-bromo-2-methyl-1H-indole. As of this writing, direct experimental data on the biological effects of this specific molecule is not available in the public domain. Therefore, this document provides a comprehensive predictive analysis based on the well-documented bioactivities of structurally related 6-bromoindole derivatives. By examining the established anticancer, antimicrobial, and enzyme-inhibiting properties of these analogs, we can infer the likely therapeutic potential and mechanisms of action for this compound. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective applications of this compound, offering insights into potential areas of investigation and detailed experimental protocols from analogous studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Chemical modification of the indole ring, such as through halogenation, has been a fruitful strategy for enhancing therapeutic properties. The introduction of a bromine atom, particularly at the C6 position, has been shown to modulate the electronic and lipophilic character of the indole molecule, often leading to enhanced potency and selectivity for various biological targets.

This guide focuses on the potential biological landscape of this compound. While this specific compound remains uncharacterized in terms of its biological activity, a wealth of data exists for its structural relatives. This analysis will delve into the significant anticancer and antimicrobial activities reported for various 6-bromoindole derivatives, providing a predictive framework for the potential therapeutic utility of this compound.

Predicted Anticancer Activity

Derivatives of 6-bromoindole have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Cytotoxic and Antiproliferative Effects

Studies on related compounds, such as 2,2-bis(6-bromo-3-indolyl)ethylamine, have shown potent cytotoxic activity against a broad range of cancer cell lines. This marine alkaloid has been demonstrated to induce apoptosis as the primary mechanism of cell death in the U937 tumor cell model[1]. The presence of the 6-bromoindole moiety is considered crucial for this activity. It is plausible that this compound could exhibit similar pro-apoptotic effects.

Inhibition of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Natural indole compounds have been shown to inhibit this pathway, leading to cell cycle arrest at the G1 phase[1].

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Predicted Antimicrobial and Antibiotic Enhancing Activity

The 6-bromoindole scaffold is a recurring motif in compounds with significant antimicrobial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Intrinsic Antimicrobial Effects

Initial screenings of in-house compound libraries have identified 6-bromoindolglyoxylamide polyamine derivatives with intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. One of the most potent compounds in a studied series was 6-bromoindolglyoxylamido-spermine, which demonstrated good antimicrobial activity against S. intermedius (MIC 3.125 µM) and S. aureus (MIC 6.25 µM), and also showed moderate to strong antifungal activity against Candida albicans (MIC 17.2 µM) and Cryptococcus neoformans (MIC 1.1 µM)[2]. The mechanism of action for the most potent polyamine derivative was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria[2][3].

Antibiotic Enhancement and Inhibition of Bacterial Enzymes

Certain 6-bromoindole derivatives have been identified as potentiators of conventional antibiotics, enhancing their efficacy against resistant bacterial strains[2][3]. Furthermore, derivatives of 6-bromoindole are being explored as inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H2S) production, which protects pathogens from oxidative stress. Inhibition of CGL can enhance the activity of antibiotics against major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa[4].

The following table summarizes the minimum inhibitory concentrations (MICs) of some active 6-bromoindole derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µM) | Reference |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [2] |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [2] |

| 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [2] |

| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [2] |

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments cited for analogous compounds, which can serve as a template for future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on its structural analogs strongly suggests a high potential for significant biological activity. The presence of the 6-bromoindole scaffold points towards promising avenues of investigation, particularly in the fields of oncology and infectious diseases.

Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays to ascertain its cytotoxic, antimicrobial, and enzyme-inhibitory properties. The experimental protocols detailed in this guide provide a solid foundation for such investigations. Elucidating the structure-activity relationships of this compound in comparison to its known active analogs will be crucial for its potential development as a novel therapeutic agent. The insights provided in this whitepaper are intended to catalyze and guide these future research endeavors.

References

An In-depth Technical Guide to 6-Bromo-2-methyl-1H-indole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on the 6-bromo-2-methyl-1H-indole scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, serving as a key building block for a wide range of pharmacologically active agents. This document details synthetic pathways, experimental protocols for biological evaluation, and structure-activity relationship (SAR) insights to facilitate further research and drug development.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold is most classically achieved via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. Subsequent functionalization, particularly at the C3 position, is often accomplished through reactions like the Vilsmeier-Haack formylation to introduce a reactive aldehyde group, which serves as a handle for further diversification.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol describes the synthesis of the core scaffold from (4-bromophenyl)hydrazine and acetone.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the solution. The mixture is stirred at room temperature for 2-4 hours to form the corresponding phenylhydrazone. The product can be monitored by TLC and often precipitates from the solution.

-

Cyclization: The crude hydrazone is collected and added to a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent. The mixture is heated to 80-100°C for 2-6 hours.[1][2]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol details the introduction of a formyl group at the C3 position.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice bath

-

Saturated sodium bicarbonate solution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride (1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent, a chloroiminium salt.[3][4][5]

-

Reaction with Indole: A solution of this compound (1.0 eq) in anhydrous DMF or DCM is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 40-60°C for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound-3-carbaldehyde is purified by recrystallization or column chromatography.

Synthetic route to this compound-3-carbaldehyde.

Biological Activities and Therapeutic Potential

Derivatives of the 6-bromoindole scaffold exhibit a remarkable range of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammation.

Anticancer Activity

Indole derivatives are known to exhibit potent antiproliferative effects against various human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes like receptor tyrosine kinases (e.g., VEGFR-2) and modulation of cellular processes such as apoptosis and cell cycle progression.

Table 1: Anticancer Activity (IC₅₀) of Selected Indole Analogs

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole-Indole Hybrids | HepG2 (Liver) | 6.1 - 7.9 | [6] |

| Pyrazole-Indole Hybrids | MCF-7 (Breast) | 10.6 - 63.7 | [6] |

| Pyrazole-Indole Hybrids | HCT-116 (Colon) | 17.4 - 38.9 | [6] |

| Indole-Thiadiazole Hybrids | A549 (Lung) | 0.12 | [7] |

| Indole-Thiadiazole Hybrids | K562 (Leukemia) | 0.01 | [7] |

| Topoisomerase IIα Inhibitors | SMMC-7721 (Liver) | 0.56 - 0.89 | [8] |

Note: The data presented is for structurally related indole analogs to demonstrate the potential of the scaffold. Specific derivatives of this compound require dedicated screening.

Antimicrobial and Antibiotic Enhancement Activity

6-Bromoindole derivatives have shown significant promise in combating bacterial infections, including those caused by drug-resistant strains. Some analogs exhibit intrinsic antibacterial activity, while others act as antibiotic potentiators, enhancing the efficacy of existing drugs.

Table 2: Antimicrobial Activity (MIC) of Selected Bromoindole Analogs

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolyl-benzoimidazoles | S. aureus (MRSA) | < 1.0 - 7.8 | [9] |

| Indolyl-benzoimidazoles | C. albicans | 3.9 | [9] |

| Thiazolidinone-Indoles | Gram-positive bacteria | 4 - 30 | [10] |

| Thiazolidinone-Indoles | Gram-negative bacteria | 4 - 45 | [10] |

| Multi-halogenated Indoles | S. aureus | 20 - 30 | [11] |

Note: The data is for related bromoindole structures. The 2-methyl substitution may influence activity and should be experimentally verified.

Kinase Inhibition

The indole nucleus is a well-established "privileged scaffold" for designing kinase inhibitors due to its structural resemblance to the purine core of ATP. This allows indole derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, such as VEGFR-2, which is crucial for tumor angiogenesis.

Inhibition of the VEGFR-2 signaling pathway by an indole analog.

Key Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for obtaining reliable and comparable data. The following sections detail common in vitro assays for assessing the anticancer and antimicrobial activity of this compound derivatives.

General workflow for screening and characterizing novel compounds.

Protocol: MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.[13]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[11]

Materials:

-

Bacterial strains (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Prepare a 2X working stock of the test compound in MHB and add 100 µL to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

-

Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.[14][15]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[11]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity. Luminescence-based assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (containing MgCl₂, DTT)

-

VEGFR-2 specific peptide substrate

-

ATP

-

Test compounds in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compounds.[16][17]

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30°C for 60 minutes.[16]

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes any remaining unreacted ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.[18]

-

Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, combined with the potential for diversification at multiple positions, allows for the creation of large compound libraries for screening. The demonstrated potent anticancer, antimicrobial, and kinase inhibitory activities of related analogs underscore the significant potential held by this compound class. Future research should focus on the systematic synthesis and screening of this compound derivatives, detailed mechanistic studies of lead compounds, and optimization of pharmacokinetic and pharmacodynamic properties to advance these promising molecules toward clinical development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Analysis of 6-bromo-2-methyl-1H-indole: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-bromo-2-methyl-1H-indole, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols used for data acquisition and present a comprehensive summary of the ¹H and ¹³C NMR spectral data.

Experimental Protocols

The nuclear magnetic resonance (NMR) spectra were acquired using a high-resolution spectrometer. The general procedure for obtaining the spectroscopic data is outlined below.

Instrumentation and Parameters: The ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The operating frequencies for ¹H NMR and ¹³C NMR were 500 MHz and 125 MHz, respectively. The solvent used for all samples was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR. For ¹³C NMR, the chemical shifts are reported relative to the solvent signal.

Spectroscopic Data

The ¹H NMR and ¹³C NMR data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the chemical shifts (δ), and for ¹H NMR, the multiplicity, coupling constants (J), and integration values.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.92 | s | - | 1H | NH |

| 7.73 | d | 1.6 | 1H | Ar-H |

| 7.29 | dd | 8.6, 1.9 | 1H | Ar-H |

| 7.22 | d | 8.6 | 1H | Ar-H |

| 6.99 | s | - | 1H | Ar-H |

| 2.32 | d | 0.9 | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.96 | C |

| 130.22 | C |

| 124.76 | CH |

| 122.95 | CH |

| 121.64 | C |

| 112.50 | C-Br |

| 111.60 | CH |

| 9.64 | CH₃ |

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Caption: General workflow for spectroscopic data acquisition and analysis.

Physical properties of 6-bromo-2-methyl-1h-indole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 6-bromo-2-methyl-1h-indole, with a primary focus on its melting point and solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these crucial physical characteristics, adaptable for this and structurally similar molecules.

Core Physical Properties

Data Summary

The following table summarizes the available physical property data for the closely related compound, 6-bromoindole. This information is provided for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₉H₈BrN | 210.07 | Not available | Not available |

| 6-bromoindole | C₈H₆BrN | 196.04 | 92-96 | Not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic sensor.

-

Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid sample has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

A general workflow for melting point determination is illustrated in the diagram below.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined in a range of solvents of varying polarities.

Methodology: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.

-

Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Solvent Selection: This procedure is repeated for a variety of solvents to create a solubility profile. Common solvents for screening include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

The logical steps for determining solubility are depicted in the following diagram.

Unveiling the Therapeutic Potential of 6-bromo-2-methyl-1H-indole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic applications of 6-bromo-2-methyl-1H-indole. While direct research on this specific molecule is emerging, this document synthesizes data from the broader class of brominated indoles to highlight promising avenues for investigation in oncology, infectious diseases, and neurodegenerative disorders. The unique chemical properties conferred by the bromine and methyl substitutions on the indole scaffold make it a compelling candidate for novel drug development.

Potential Anticancer Applications

The indole nucleus is a privileged scaffold in oncology, with numerous derivatives demonstrating potent anticancer activity. Bromination of the indole ring has been shown to enhance this effect. The potential anticancer properties of this compound are likely rooted in the modulation of critical cellular signaling pathways implicated in cancer progression.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Indole derivatives have been shown to exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1][2][3] It is hypothesized that this compound could act as an inhibitor at one or more nodes within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Cytotoxicity of Related Bromoindole Derivatives

While specific IC50 values for this compound are not yet widely published, data from structurally related brominated indole compounds demonstrate significant cytotoxic activity against various cancer cell lines. This data supports the rationale for investigating the subject compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Lymphoma) | Not specified, induces apoptosis | [4] |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [5] |

| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [5] |

| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives | HCT-116 (Colon) & Hep-G2 (Liver) | Strong cytotoxicity | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[7][8]

Materials:

-

Human cancer cell line (e.g., HCT-116, Hep-G2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromoindole derivatives have shown promise as both direct-acting antimicrobials and as antibiotic potentiators.[9][10]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

Derivatives of 6-bromoindole have been shown to exert antimicrobial effects through mechanisms such as rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9] Additionally, 6-bromoindole-based compounds have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[10] Inhibition of this enzyme can enhance the efficacy of existing antibiotics.

Quantitative Data: Antimicrobial Activity of Related Bromoindole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related 6-bromoindole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µM) | Reference |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [5] |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [5] |

| 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [5] |

| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [5] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 µg/mL | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[12]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Dilute the adjusted bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Potential Neuroprotective Applications

Indole-based compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their mechanisms of action often involve antioxidant properties, metal chelation, and modulation of signaling pathways involved in neuronal survival.[15][16]

Hypothesized Mechanisms of Neuroprotection

Based on the activities of related indole derivatives, this compound may exhibit neuroprotective effects through:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

-

Anti-inflammatory Effects: Modulating neuroinflammatory pathways.

-

Inhibition of Protein Aggregation: Interfering with the formation of amyloid-β plaques or α-synuclein fibrils.[15]

Further research is required to elucidate the specific neuroprotective mechanisms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by or preceded by bromination. A general synthetic approach is outlined below.

A detailed synthetic protocol would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by purification. For instance, reacting 4-bromophenylhydrazine with acetone in the presence of an acid catalyst would yield the target compound.[17]

Conclusion and Future Directions

While direct and extensive research on this compound is still in its early stages, the wealth of data on related brominated indoles provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest promising activity in oncology, infectious diseases, and neuroprotection.

Future research should focus on:

-

In-depth Biological Screening: Evaluating the cytotoxic, antimicrobial, and neuroprotective activities of this compound against a wide range of cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile in preclinical animal models.

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel and effective therapies for a range of challenging diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

The Discovery and Isolation of Brominated Indoles in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles represent a significant class of marine natural products that have garnered substantial interest within the scientific community. These compounds, characterized by an indole core substituted with one or more bromine atoms, are predominantly found in marine organisms, including sponges, molluscs, and algae. Their diverse and potent biological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects, position them as promising candidates for drug discovery and development. The presence of bromine atoms often enhances the lipophilicity and alters the electronic properties of the indole scaffold, contributing to their heightened bioactivity compared to their non-halogenated counterparts. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of brominated indoles from natural sources, with a focus on experimental protocols and quantitative data.

Natural Sources and Seminal Discoveries

The history of brominated indoles is deeply intertwined with the ancient dye, Tyrian purple, a vibrant pigment extracted from marine molluscs of the Muricidae family.[1][2] The primary component of this dye was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo, a discovery that required the processing of approximately 12,000 Murex brandaris snails to yield just 1.4 grams of the pure compound.[3] This historical account underscores the low natural abundance of these compounds and the challenges associated with their isolation.

Beyond the famed Tyrian purple, a diverse array of brominated indoles has been discovered in various marine organisms. Marine sponges, particularly of the genera Hyrtios, Aplysina, and Geodia, are prolific producers of these compounds.[4][5] For instance, 5,6-dibromotryptamine has been isolated from the South Pacific sponge Hyrtios sp.[6] The Icelandic marine sponge Geodia barretti has been found to produce 6-bromoindole derivatives with anti-inflammatory properties.[7] Marine algae and cyanobacteria are also sources of unique brominated indoles.[4]

Experimental Protocols: From Extraction to Pure Compound

The isolation of brominated indoles from their natural sources is a meticulous process that involves extraction, fractionation, and purification. The following protocols provide a general framework that can be adapted based on the specific compound and source organism.

Sample Collection and Preparation

-

Collection: Marine organisms should be collected sustainably and handled with care to preserve their chemical integrity. Samples are typically frozen immediately at -20°C or lower to prevent degradation of the secondary metabolites.

-

Preparation: The frozen biological material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

A common method for the initial extraction of brominated indoles from marine sponges involves maceration with a mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) in a 1:1 ratio.[3] This solvent system is effective for extracting a broad range of metabolites with varying polarities.

General Protocol:

-

Macerate the powdered marine organism (e.g., 100 g) with a 1:1 mixture of CH₂Cl₂:CH₃OH (e.g., 3 x 500 mL) at room temperature.

-

Each extraction is typically carried out for 24 hours with constant stirring.

-

The solvent extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Bioassay-Guided Fractionation

To isolate bioactive compounds, the crude extract is subjected to a process called bioassay-guided fractionation. This involves separating the extract into fractions and testing each fraction for the desired biological activity (e.g., anti-inflammatory, cytotoxic). The active fractions are then further purified.

Workflow for Bioassay-Guided Fractionation:

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 3. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6-Dibromotryptamine - Wikipedia [en.wikipedia.org]

- 7. NF-κB Signaling Pathway Diagram [scispace.com]

6-Bromo-2-methyl-1H-indole: A Technical Guide for Drug Discovery and Development

An In-depth Overview of its Chemical Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and known biological activities, with a focus on its potential as an anti-inflammatory agent.

Core Chemical and Physical Data

The fundamental identifiers and physicochemical properties of this compound are summarized below, providing a foundational dataset for research and experimental design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6127-19-1[1] |

| Molecular Formula | C₉H₈BrN |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |

| InChIKey | Not readily available |

| SMILES | CC1=CC2=C(N1)C=C(C=C2)Br |

| PubChem CID | Not readily available |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 210.07 g/mol |

| Appearance | White to brown powder (inferred from related compounds)[2] |

| Melting Point | 92-96 °C (for the related compound 6-Bromo-1H-indole) |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents like methanol and DMSO. |

Synthesis of this compound

The Fischer indole synthesis is a widely recognized and versatile method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the reaction would proceed by reacting (4-bromophenyl)hydrazine with acetone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Acetone

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Formation of the Hydrazone: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in a minimal amount of warm ethanol. Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

-

Cyclization: To the reaction mixture containing the crude phenylhydrazone, add a suitable acid catalyst, such as polyphosphoric acid or a mixture of glacial acetic acid and sulfuric acid. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Synthesis Workflow

Caption: A flowchart illustrating the key stages of the Fischer indole synthesis for producing this compound.

Biological Activity and Signaling Pathways

Brominated indoles are a class of compounds that have garnered significant attention for their diverse and potent biological activities.[3] While specific studies on this compound are limited, the broader class of 6-bromoindoles has demonstrated notable anti-inflammatory, antimicrobial, and antifungal properties.[4]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of 6-bromoindoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies have shown that 6-bromoindole can significantly inhibit the translocation of NF-κB to the nucleus in stimulated macrophages.[5] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[5]

NF-κB Signaling Pathway Inhibition

Caption: A diagram illustrating the inhibitory effect of 6-bromoindole on the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, standard in vitro assays can be employed.

NF-κB Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. After washing, incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit in multiple cells per treatment condition to determine the extent of translocation inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on cell viability.

Materials:

-

A suitable cancer cell line (e.g., HeLa, MCF-7) or the cell line used for the activity assay (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable scaffold for medicinal chemistry and drug discovery. Its synthesis via the Fischer indole reaction is well-established, and its potential as an anti-inflammatory agent, through the inhibition of the NF-κB pathway, makes it a compelling candidate for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related brominated indole compounds.

References

- 1. 6127-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromo-2-methyl-1H-indole from 4-bromo-2-nitrotoluene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the widely utilized Leimgruber-Batcho indole synthesis, which proceeds in two key steps: the formation of a β-amino-nitrostyrene intermediate followed by a reductive cyclization.

Overview of the Synthetic Pathway

The synthesis begins with the condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate.[1] This intermediate is then subjected to reductive cyclization to yield the desired this compound.[1] This method is favored for its high yields and mild reaction conditions.[1]

Logical Workflow of the Synthesis

Caption: Synthetic route from 4-bromo-2-nitrotoluene to this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | Yellow solid | 43-46 |

| (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine | C₁₂H₁₃BrN₂O₂ | 297.15 | Red solid | Not Reported |

| This compound | C₉H₈BrN | 210.07 | Off-white to pale brown solid | 103-106 |

Table 2: NMR Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 7.75 (br s, 1H, NH), 7.42 (d, J = 1.6 Hz, 1H, H-7), 7.33 (d, J = 8.4 Hz, 1H, H-4), 7.08 (dd, J = 8.4, 1.6 Hz, 1H, H-5), 6.20 (s, 1H, H-3), 2.40 (s, 3H, CH₃) | 136.9, 136.0, 128.8, 122.9, 121.8, 115.3, 113.8, 99.8, 13.5 |

| (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine | 7.95 (d, J = 2.1 Hz, 1H), 7.53 (dd, J = 8.5, 2.1 Hz, 1H), 7.15 (d, J = 14.0 Hz, 1H), 6.98 (d, J = 8.5 Hz, 1H), 5.85 (d, J = 14.0 Hz, 1H), 3.40 (t, J = 6.6 Hz, 4H), 2.00 (t, J = 6.6 Hz, 4H) | 148.5, 138.2, 134.1, 131.5, 128.9, 122.1, 108.9, 50.5, 25.2 |

Note: NMR data is predicted and/or compiled from similar known compounds and may vary slightly based on experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Experimental Workflow Overview

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine

This procedure details the formation of the enamine intermediate.

Materials:

-

4-bromo-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) followed by N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine as a red solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the reductive cyclization of the enamine intermediate to the final indole product.

Materials:

-

(E)-1-(4-bromo-2-nitrostyryl)pyrrolidine

-

Raney Nickel (50% slurry in water)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Ethyl acetate

-

Celite®

Equipment:

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask, suspend (E)-1-(4-bromo-2-nitrostyyryl)pyrrolidine (1 equivalent) in ethanol.

-

Add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the starting material).

-

Heat the mixture to reflux (approximately 78 °C).

-

Add hydrazine hydrate (4-5 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Caution: The reaction is exothermic and may cause vigorous evolution of gas.

-

After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 70-85%

References

Application Notes and Protocols: Suzuki Coupling Reactions with 6-bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry.[2] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance for the synthesis of novel bioactive molecules.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3] This palladium-catalyzed reaction provides a direct and efficient route to arylated indoles, which are key intermediates in the synthesis of numerous therapeutic agents.[2]

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of 6-bromo-2-methyl-1H-indole with various arylboronic acids. The resulting 6-aryl-2-methyl-1H-indole derivatives are of significant interest in drug discovery programs targeting a wide range of diseases.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 6-aryl-2-methyl-1H-indole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a substrate analogous to this compound, specifically 2,3,6-tribromo-1-methyl-1H-indole, with various arylboronic acids. These conditions serve as a strong starting point for the optimization of the coupling with this compound.[4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 6 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 6 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 6 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 6 | 75 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 6 | 65 |

Data is based on the arylation at the C6 position of 2,3,6-tribromo-1-methyl-1H-indole as reported in the literature and serves as a representative example.[4]

Experimental Protocols

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-